molecular formula C18H22ClN5O4S B318388 2-[4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

2-[4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B318388
M. Wt: 439.9 g/mol
InChI Key: WETNUDIWFHTWGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a benzothiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include chlorinating agents, nitrating agents, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation occurs efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could yield a variety of substituted derivatives .

Scientific Research Applications

2-[4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, leading to a biological response. The pathways involved in its mechanism of action would depend on the specific application being investigated, such as inhibition of a particular enzyme in a disease pathway .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H22ClN5O4S

Molecular Weight

439.9 g/mol

IUPAC Name

2-[4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)butanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C18H22ClN5O4S/c1-9-5-6-11-12(8-9)29-18(14(11)16(20)26)21-13(25)4-3-7-23-10(2)15(19)17(22-23)24(27)28/h9H,3-8H2,1-2H3,(H2,20,26)(H,21,25)

InChI Key

WETNUDIWFHTWGA-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCN3C(=C(C(=N3)[N+](=O)[O-])Cl)C

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCN3C(=C(C(=N3)[N+](=O)[O-])Cl)C

Origin of Product

United States

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